molecular formula C10H12BrNO B2393412 2-Bromo-n-methyl-n-phenylpropanamide CAS No. 2620-11-3

2-Bromo-n-methyl-n-phenylpropanamide

Cat. No.: B2393412
CAS No.: 2620-11-3
M. Wt: 242.116
InChI Key: YSZCCVBDAOBVPN-UHFFFAOYSA-N
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Description

2-Bromo-n-methyl-n-phenylpropanamide is an organic compound with the molecular formula C10H12BrNO. It is known for its versatility in various research and industrial applications. The compound is characterized by the presence of a bromine atom, a methyl group, and a phenyl group attached to a propanamide backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-n-methyl-n-phenylpropanamide typically involves the bromination of n-methyl-n-phenylpropanamide. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, is common in large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-n-methyl-n-phenylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-n-methyl-n-phenylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-n-methyl-n-phenylpropanamide involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic reactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-2-methyl-N-phenylpropanamide
  • 2-Bromo-2-methyl-N-(3-(triethoxysilyl)propyl)propanamide
  • 2-Bromo-2-methyl-N-(4-methoxyphenyl)propanamide

Uniqueness

2-Bromo-n-methyl-n-phenylpropanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the phenyl group makes it a valuable intermediate in organic synthesis and a useful tool in biological studies .

Properties

IUPAC Name

2-bromo-N-methyl-N-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-8(11)10(13)12(2)9-6-4-3-5-7-9/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSZCCVBDAOBVPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C1=CC=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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